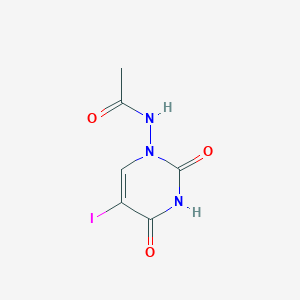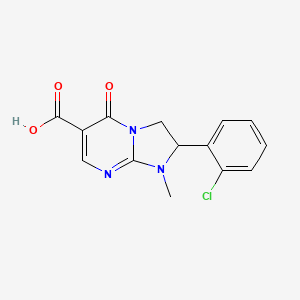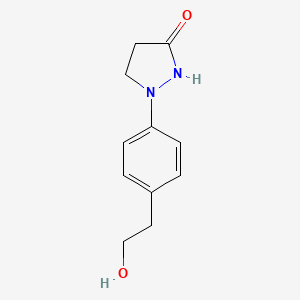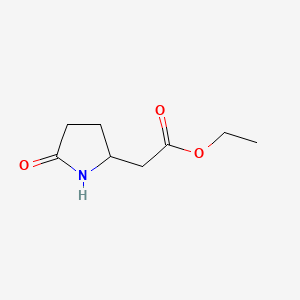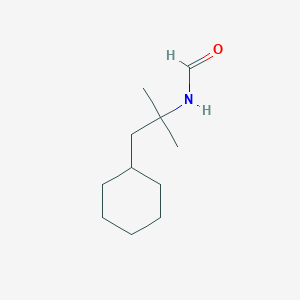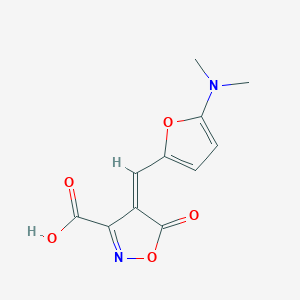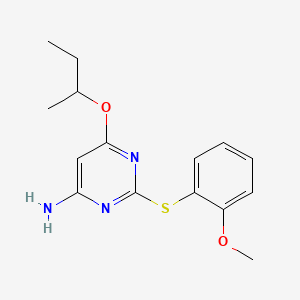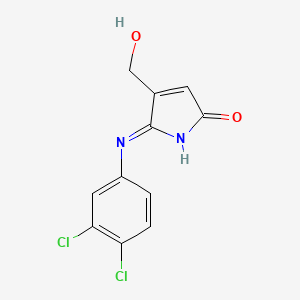
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichloroaniline group attached to a pyrrolone ring, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dichloroaniline group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atoms on the dichloroaniline group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloroaniline: A related compound with similar chemical properties but lacking the pyrrolone ring.
4-Hydroxymethyl-2H-pyrrol-2-one: A compound with a similar pyrrolone structure but without the dichloroaniline group.
Uniqueness
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the combination of the dichloroaniline and pyrrolone moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications compared to its individual components.
Propiedades
Número CAS |
61610-36-4 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O2 |
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
Clave InChI |
QDBRGRJBKYKLSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
